molecular formula C11H17NO2S B8657773 Ethyl 2-(pentan-3-yl)thiazole-4-carboxylate

Ethyl 2-(pentan-3-yl)thiazole-4-carboxylate

Cat. No. B8657773
M. Wt: 227.33 g/mol
InChI Key: AHXNAEOGRMAIES-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Prepared by the method of Carboxylic Acid 3, from step b using pentanamide (10 g) in place of 2-ethylbutanamide in step b. Yield 4.6 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[CH:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=1)[CH2:4][CH3:5].[C:16](N)(=O)CCCC>>[CH2:3]([C:6]1[S:7][CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=1)[CH2:4][CH2:5][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)C=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCC)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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